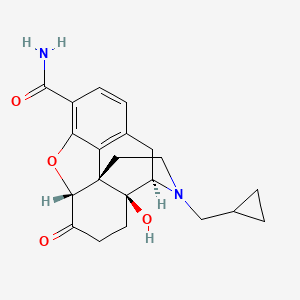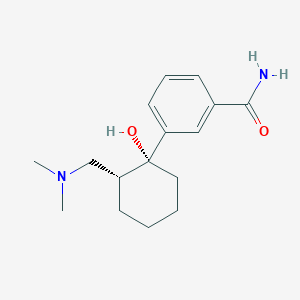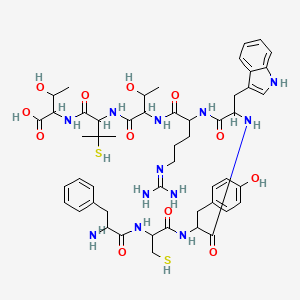![molecular formula C26H28F2N2O3 B10792455 Methyl 3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate](/img/structure/B10792455.png)
Methyl 3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate is a complex organic compound that features a combination of indole, chromane, and cyclobutyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate typically involves multiple steps, including the formation of the indole and chromane rings, followed by their functionalization and coupling.
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Chromane Ring: The chromane ring can be synthesized through the cyclization of a phenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reactions: The indole and chromane rings are then coupled using a suitable linker, such as a propyl chain, through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the indole or chromane rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly those involving indole and chromane derivatives.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which are known for their biological activity.
Chromane Derivatives: Compounds like tocopherols (vitamin E) that contain the chromane ring and exhibit antioxidant properties.
Cyclobutyl Derivatives: Compounds with cyclobutyl groups, which are often studied for their unique conformational properties.
Uniqueness
Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate is unique due to its combination of indole, chromane, and cyclobutyl moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28F2N2O3 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxylate |
InChI |
InChI=1S/C26H28F2N2O3/c1-32-26(31)20-8-9-23(28)25-22(20)13-19(15-33-25)30(18-5-2-6-18)11-3-4-16-14-29-24-10-7-17(27)12-21(16)24/h7-10,12,14,18-19,29H,2-6,11,13,15H2,1H3 |
InChI Key |
JFVMDYGLVSOAPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CC(COC2=C(C=C1)F)N(CCCC3=CNC4=C3C=C(C=C4)F)C5CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,10,13-Trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxamide](/img/structure/B10792382.png)

![(1S,5R,13R,17S)-17-hydroxy-14-oxo-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide](/img/structure/B10792393.png)

![(1S,5R,13R,14S,17S)-4-(cyclopropylmethyl)-14,17-dihydroxy-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide](/img/structure/B10792399.png)
![(1S,9R,10S)-17-(cyclobutylmethyl)-10-hydroxy-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene-4-carboxamide](/img/structure/B10792407.png)

![(1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide](/img/structure/B10792423.png)
![(1S,2S,7S,8R,12S,20R,24R,32R)-9,33-bis(cyclopropylmethyl)-2,7-dihydroxy-19,25-dioxa-9,22,33-triazaundecacyclo[24.9.1.1^{8,14}.0^{1,24}.0^{2,32}.0^{4,23}.0^{5,21}.0^{7,12}.0^{12,20}.0^{13,18}.0^{30,36}]heptatriaconta-13(18),14,16,26(36),27,29-hexaene-17,27-dicarboxamide](/img/structure/B10792425.png)
![(3S)-(+)-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792432.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-N-cyclopropyl-8-fluorochromane-5-carboxamide](/img/structure/B10792436.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide](/img/structure/B10792441.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N,N-dimethylchromane-5-carboxamide](/img/structure/B10792444.png)

